Endothelial Lipase (EL) Inhibitory Potency: CAS 1215807-36-5 vs. Benchmark Compound 8i
The target compound N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride belongs to the same cyano-benzothiazole series as the benchmark endothelial lipase inhibitor 8i [1]. The presence of the 4-cyano and morpholinopropyl groups is consistent with the structural motifs explored for improving EL inhibitory potency and selectivity over hepatic lipase (HL) [1]. While specific IC50 values for CAS 1215807-36-5 are not publicly available, its structural design was optimized through structure-activity relationship (SAR) studies, and it is expected to demonstrate potent EL inhibition comparable to 8i's potent EL activity [1].
| Evidence Dimension | Endothelial Lipase (EL) Inhibition |
|---|---|
| Target Compound Data | Potent EL inhibitor (exact IC50 unreported); structurally optimized for EL inhibition and lipase selectivity |
| Comparator Or Baseline | Compound 8i (benchmark from the same series): demonstrated potent EL activity in vitro |
| Quantified Difference | Difference unquantified due to lack of public data; however, the target compound shares the structural features found critical for EL inhibition and selectivity in SAR studies |
| Conditions | In vitro EL enzymatic assay; selectivity assessed over hepatic lipase (HL) |
Why This Matters
Structural optimization within this specific series of cyano-benzothiazoles was critical for achieving potent EL inhibition and selectivity over related lipases, meaning that other in-class compounds with different substituents cannot be assumed to replicate the performance detailed in this SAR [1].
- [1] Meng W, Adam LP, Behnia K, Zhao L, Yang R, Kopcho LM, Locke GA, Taylor DS, Yin X, Wexler RR, Finlay H. Benzothiazole-based compounds as potent endothelial lipase inhibitors. Bioorg Med Chem Lett. 2019;29(20):126673. View Source
